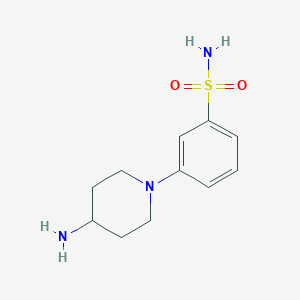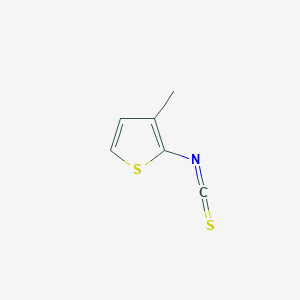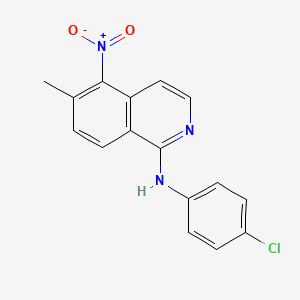
N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminophenyl group and an ethylpiperazinyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 4-ethylpiperazine.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 3-aminophenyl compound is then acylated with chloroacetyl chloride to form N-(3-aminophenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide is reacted with 4-ethylpiperazine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the aminophenyl group.
Reduction: Reduced derivatives of the acetamide group.
Substitution: Substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, while the ethylpiperazinyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Aminophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
- N-(3-Aminophenyl)-4-(4-ethylpiperazin-1-yl)butanamide
Uniqueness
N-(3-Aminophenyl)-2-(4-ethylpiperazin-1-YL)acetamide is unique due to its specific acetamide backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C14H22N4O |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
N-(3-aminophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H22N4O/c1-2-17-6-8-18(9-7-17)11-14(19)16-13-5-3-4-12(15)10-13/h3-5,10H,2,6-9,11,15H2,1H3,(H,16,19) |
Clave InChI |
OWCZEOLPBFOKIN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)


![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)



![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)

